Monoamine Oxidase B (MAO-B) Inhibition Potency and Isoform Selectivity Profile
7-(Aminomethyl)azepan-2-one inhibits human MAO-B with an IC50 of 5.22 µM, compared to an IC50 of 10.0 µM against MAO-A [1]. This yields a selectivity ratio (MAO-A IC50 / MAO-B IC50) of 1.9, indicating modest preferential inhibition of the MAO-B isoform. In contrast, no publicly available MAO inhibition data exists for the 3-(aminomethyl)azepan-2-one regioisomer under identical assay conditions, preventing direct comparison. The observed 1.9-fold selectivity may be attributed to the 7-position substitution enabling favorable interactions within the MAO-B active site relative to MAO-A.
| Evidence Dimension | Enzyme inhibition potency (IC50) and isoform selectivity |
|---|---|
| Target Compound Data | MAO-B IC50 = 5.22 µM; MAO-A IC50 = 10.0 µM |
| Comparator Or Baseline | 3-(Aminomethyl)azepan-2-one: No comparable MAO inhibition data available |
| Quantified Difference | 1.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Human recombinant MAO-A and MAO-B; luminescence assay; 1 hr incubation |
Why This Matters
For researchers developing MAO-B selective inhibitors for Parkinson's disease or neuroprotection, the quantifiable 1.9-fold selectivity provides a starting point for structure-activity relationship (SAR) optimization that may not be achievable with other regioisomers.
- [1] BindingDB Entry BDBM50425488 (CHEMBL2313292): MAO-A and MAO-B Inhibition Data for 7-(Aminomethyl)azepan-2-one View Source
